

UCK2 Inhibitor-2: A Technical Guide to its Impact on Biochemical Pathways

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Compound of Interest

Compound Name: UCK2 Inhibitor-2

Cat. No.: B15578585

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Introduction

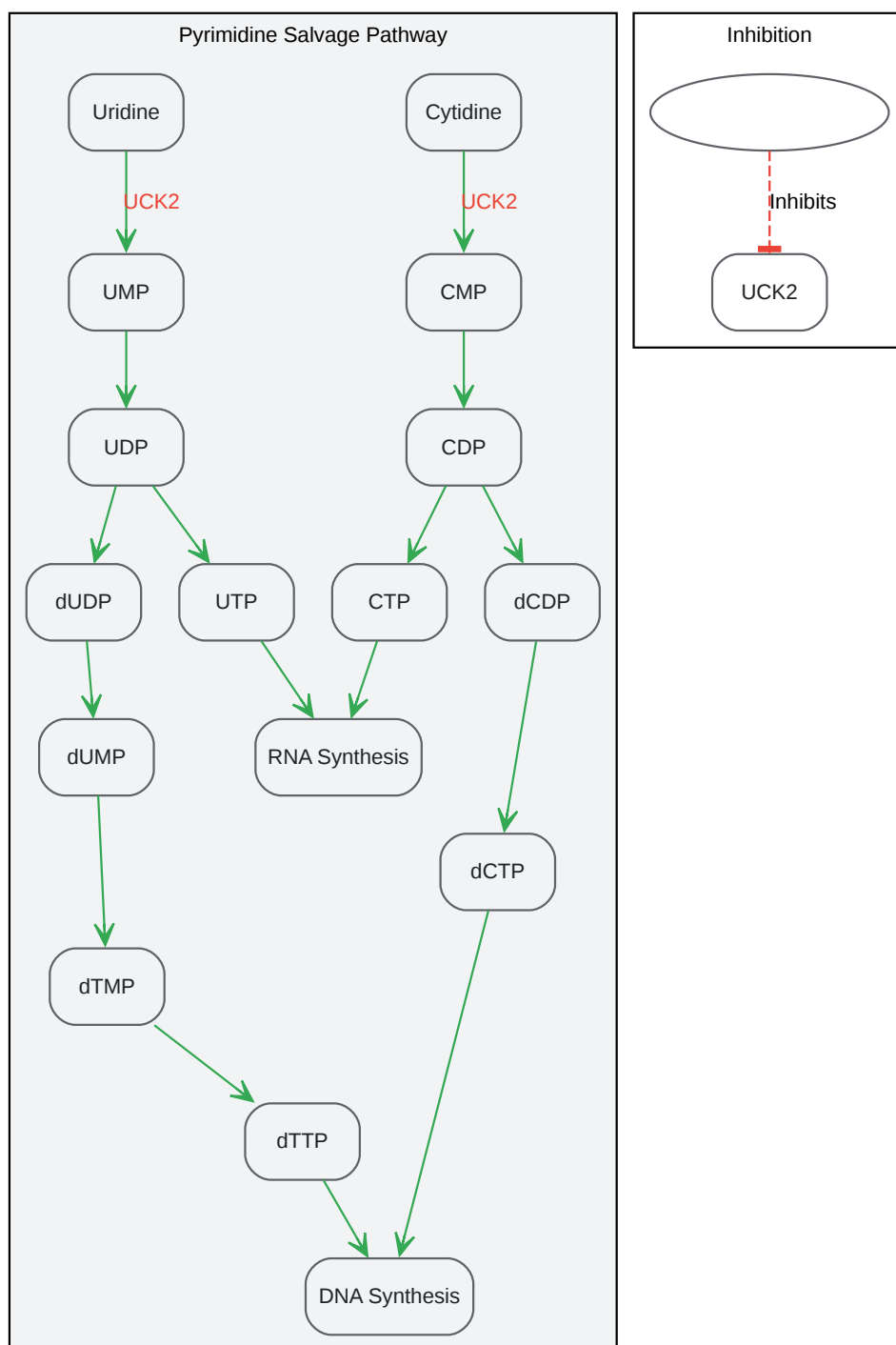
Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cells such as those found in tumors. **UCK2 Inhibitor-2** has been identified as a non-competitive inhibitor of UCK2, making it a valuable tool for studying the roles of this enzyme and a potential lead compound for therapeutic development. This technical guide provides an in-depth overview of the biochemical pathways affected by **UCK2 Inhibitor-2**, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

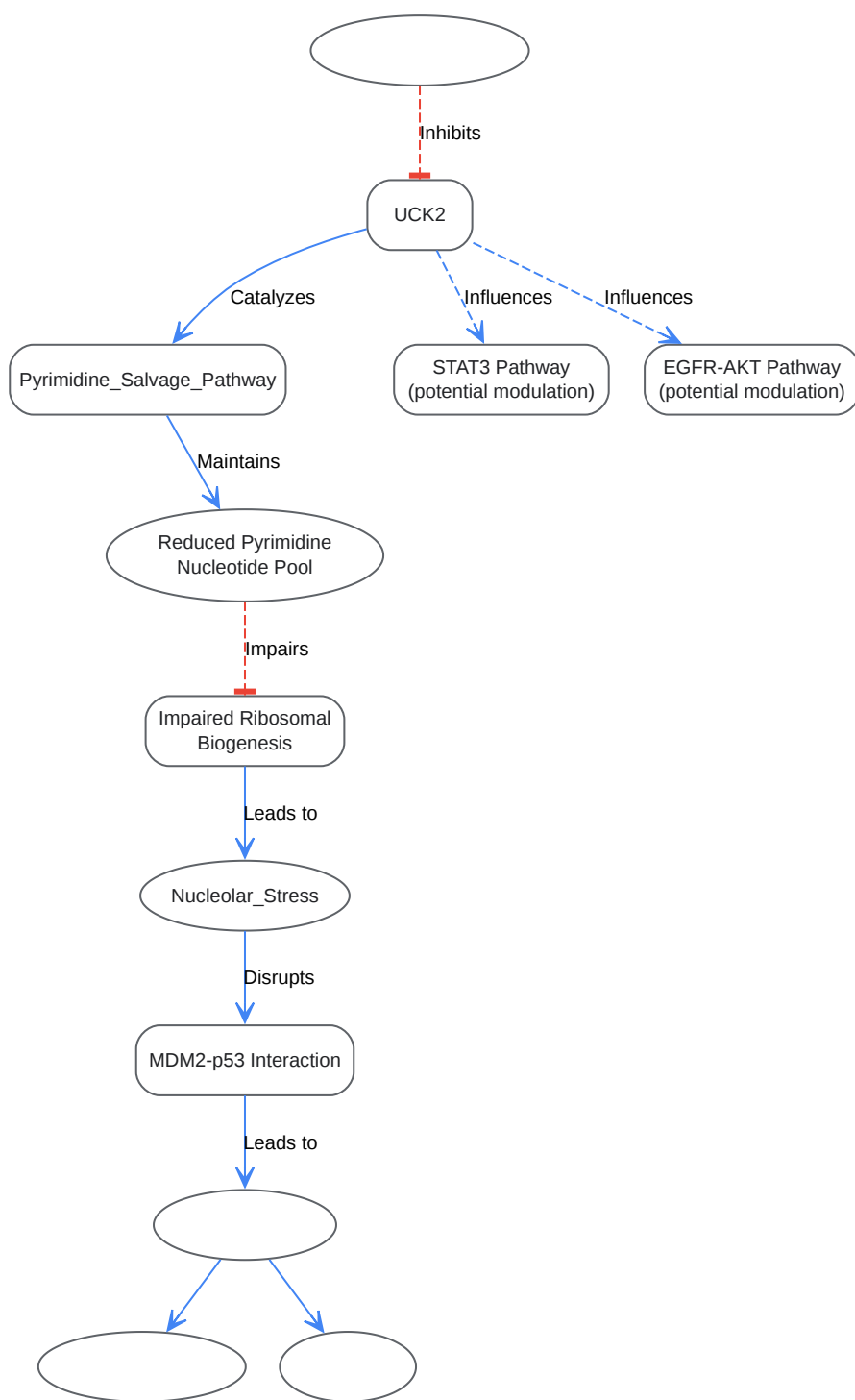
Core Biochemical Pathway Affected: Pyrimidine Salvage

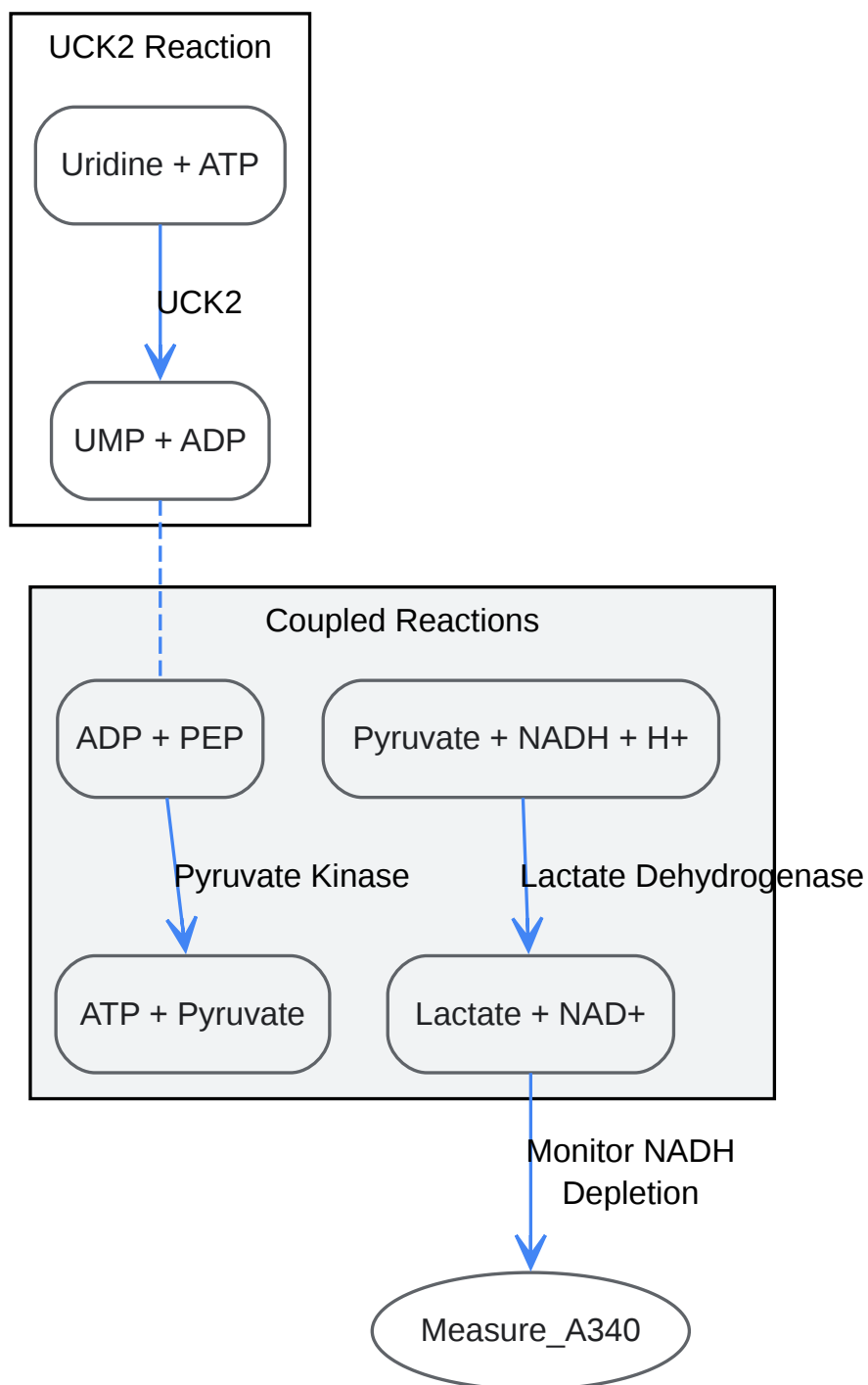
The primary biochemical pathway directly targeted by **UCK2 Inhibitor-2** is the pyrimidine salvage pathway. UCK2 is the rate-limiting enzyme in this pathway, which recycles uridine and cytidine from intracellular and extracellular sources.

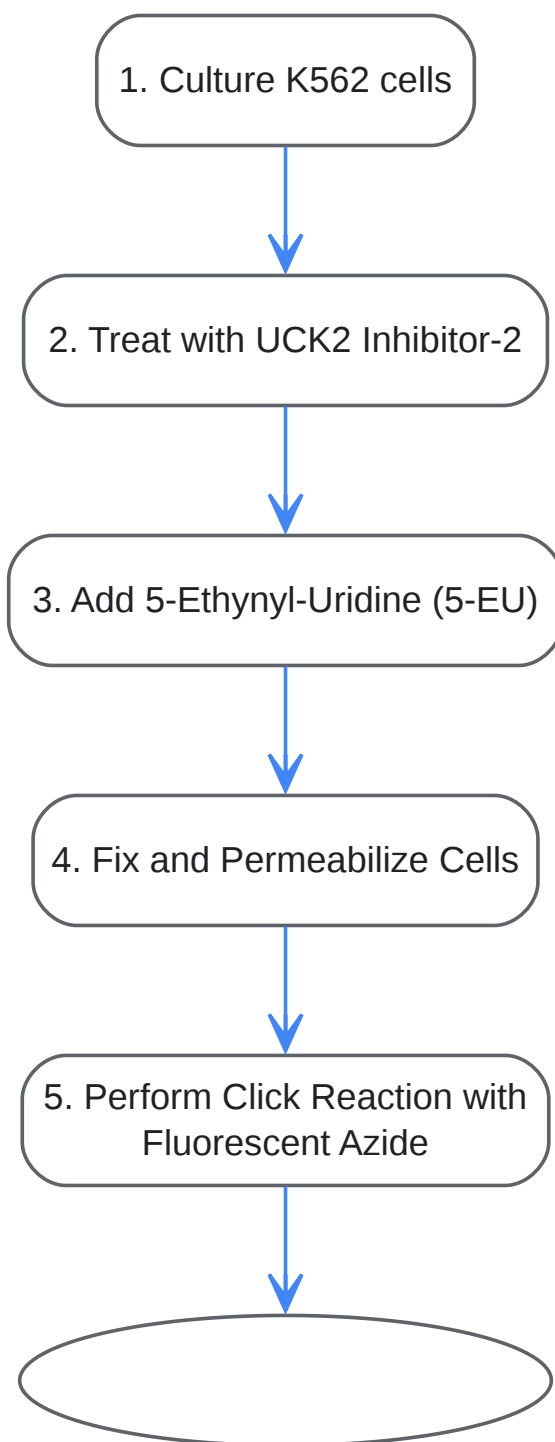
By inhibiting UCK2, the inhibitor effectively blocks the initial phosphorylation step, thereby preventing the conversion of uridine and cytidine into Uridine Monophosphate (UMP) and

Cytidine Monophosphate (CMP), respectively. This disruption leads to a reduced intracellular pool of pyrimidine nucleotides available for DNA and RNA synthesis.[1][2]









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References

- 1. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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